molecular formula C39H38N12O3 B14750976 N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide CAS No. 5262-19-1

N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide

Cat. No.: B14750976
CAS No.: 5262-19-1
M. Wt: 722.8 g/mol
InChI Key: SPLPLNCMJDYIQZ-UHFFFAOYSA-N
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Description

N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide is a complex organic compound characterized by multiple imidazole rings and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole rings, followed by their attachment to the benzene rings through amide linkages. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized to form imidazoles with different oxidation states.

    Reduction: The compound can be reduced to form derivatives with altered electronic properties.

    Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzamide: A simpler analog with fewer imidazole rings.

    N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-aminobenzamide: A derivative with an amino group instead of the carbamoylamino group.

Uniqueness

N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

5262-19-1

Molecular Formula

C39H38N12O3

Molecular Weight

722.8 g/mol

IUPAC Name

N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide

InChI

InChI=1S/C39H38N12O3/c52-37(48-31-19-25(33-40-7-8-41-33)15-26(20-31)34-42-9-10-43-34)23-3-1-5-29(17-23)50-39(54)51-30-6-2-4-24(18-30)38(53)49-32-21-27(35-44-11-12-45-35)16-28(22-32)36-46-13-14-47-36/h1-6,15-22H,7-14H2,(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,48,52)(H,49,53)(H2,50,51,54)

InChI Key

SPLPLNCMJDYIQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC(=CC(=C2)NC(=O)C3=CC(=CC=C3)NC(=O)NC4=CC=CC(=C4)C(=O)NC5=CC(=CC(=C5)C6=NCCN6)C7=NCCN7)C8=NCCN8

Origin of Product

United States

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